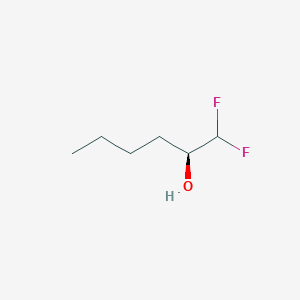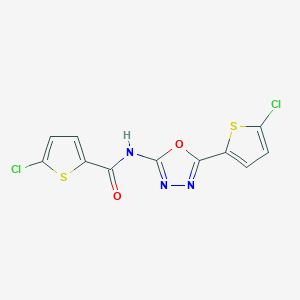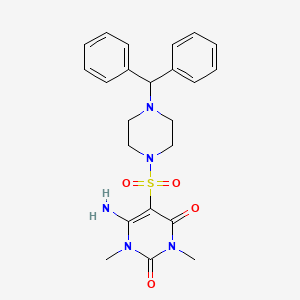![molecular formula C18H14F2N2O3S B2540232 [(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(difluoromethyl)sulfanyl]benzoate CAS No. 1099262-85-7](/img/structure/B2540232.png)
[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(difluoromethyl)sulfanyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(difluoromethyl)sulfanyl]benzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as Difluoromethyl 2-[(cyanomethyl)(phenyl)carbamoyl]methylthiobenzoate and has a molecular formula of C19H15F2N2O2S.
Mécanisme D'action
The mechanism of action of [(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(difluoromethyl)sulfanyl]benzoate is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to exhibit antibacterial activity by inhibiting bacterial cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been reported to exhibit cytotoxic effects on cancer cells. It has also been reported to exhibit antibacterial and antifungal activity. However, the biochemical and physiological effects of this compound are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using [(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(difluoromethyl)sulfanyl]benzoate in lab experiments include its potential applications in cancer research and antimicrobial agent development. However, the limitations of using this compound include its unknown mechanism of action and limited research on its biochemical and physiological effects.
Orientations Futures
There are several future directions for research on [(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(difluoromethyl)sulfanyl]benzoate. These include:
1. Further investigation of the mechanism of action of this compound to better understand its potential applications in cancer research and antimicrobial agent development.
2. Exploration of the biochemical and physiological effects of this compound to determine its safety and efficacy.
3. Development of more efficient synthesis methods for this compound to facilitate its use in research.
4. Investigation of the potential of this compound as a lead compound for drug development.
Conclusion:
This compound is a chemical compound with potential applications in scientific research. Its inhibitory activity against cancer cell lines and bacterial and fungal strains make it a potential candidate for anticancer drug and antimicrobial agent development. However, further research is needed to fully understand its mechanism of action and biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of [(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(difluoromethyl)sulfanyl]benzoate has been reported in the literature. One of the methods involves the reaction of 2-bromo-1-(difluoromethyl)benzene with potassium thioacetate to form 2-(difluoromethylthio)acetophenone. This intermediate is then reacted with cyanomethyl phenyl carbamate to form the final product.
Applications De Recherche Scientifique
[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(difluoromethyl)sulfanyl]benzoate has potential applications in scientific research. It has been reported to exhibit inhibitory activity against cancer cell lines, making it a potential candidate for anticancer drug development. Furthermore, it has been reported to exhibit activity against bacterial and fungal strains, making it a potential candidate for the development of antimicrobial agents.
Propriétés
IUPAC Name |
[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-(difluoromethylsulfanyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O3S/c19-18(20)26-15-9-5-4-8-14(15)17(24)25-12-16(23)22(11-10-21)13-6-2-1-3-7-13/h1-9,18H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHLWZHLHZDFFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC#N)C(=O)COC(=O)C2=CC=CC=C2SC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3,5-Diethyl-1-methylpyrazol-4-yl)sulfonylamino]-2-propan-2-yloxybenzoic acid](/img/structure/B2540152.png)
![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2540154.png)


![N-(3-chlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2540160.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2540162.png)

![4-[butyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2540165.png)
![Ethyl 3-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B2540166.png)

